1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
1707583-11-6 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-ethyl-3,4-dihydro-2H-quinoline-2-carbaldehyde |
InChI |
InChI=1S/C12H15NO/c1-2-13-11(9-14)8-7-10-5-3-4-6-12(10)13/h3-6,9,11H,2,7-8H2,1H3 |
InChI Key |
WDPFPMBQNGXDDO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(CCC2=CC=CC=C21)C=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Activation
In the case of 1-ethyl-1,2,3,4-tetrahydroquinoline, the nitrogen atom in the tetrahydroquinoline ring activates position 2 for electrophilic substitution. The reaction proceeds via:
Experimental Protocol
A representative procedure adapted from pyrimidoquinoline formylation involves:
-
Substrate : 1-Ethyl-1,2,3,4-tetrahydroquinoline (1.0 mmol).
-
Reagents : DMF (1.2 mmol), POCl₃ (1.5 mmol), and dichloromethane (DCM) as solvent.
-
Conditions : Stirring at 0–5°C for 1 hour, followed by gradual warming to room temperature.
-
Workup : Quenching with ice-water, neutralization with NaHCO₃, and extraction with DCM.
Advantages and Limitations
-
Advantages : High regioselectivity, compatibility with electron-rich heterocycles.
-
Limitations : Requires strict temperature control; over-formylation may occur at higher temperatures.
Oxidation of 2-Hydroxymethyl-1-Ethyl-1,2,3,4-Tetrahydroquinoline
Oxidation of a hydroxymethyl intermediate offers a two-step pathway to the target aldehyde. This method is particularly useful when direct formylation is hindered by steric or electronic factors.
Synthesis of the Hydroxymethyl Precursor
The hydroxymethyl group at position 2 can be introduced via:
Oxidation to Carbaldehyde
Common oxidizing agents include:
-
Pyridinium Chlorochromate (PCC) : Selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.
-
Manganese Dioxide (MnO₂) : Effective for benzylic and allylic alcohols.
Yield : 70–80% (extrapolated from ester reductions in).
Reductive Amination Followed by Formylation
This multi-step approach leverages the synthesis of tetrahydroquinoline cores followed by late-stage functionalization.
Tetrahydroquinoline Synthesis via SmI₂-Mediated Reduction
Recent advances in samarium(II) iodide (SmI₂) chemistry enable efficient reduction of quinolin-2(1H)-ones to 1,2,3,4-tetrahydroquinolines.
Ethylation and Formylation
-
N-Ethylation : Treatment of tetrahydroquinoline with ethyl iodide in the presence of NaH.
-
Formylation : As described in Section 1.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃ | 65–75 | Direct, one-step | Sensitivity to moisture |
| Hydroxymethyl Oxidation | PCC, MnO₂ | 70–80 | High selectivity | Requires precursor synthesis |
| Reductive Amination | SmI₂, Et₃N, H₂O | 85–90 | High-yield core synthesis | Multi-step, cost of SmI₂ |
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives under strong oxidizing conditions. While specific yield data for this compound isn't directly reported, analogous tetrahydroquinoline systems demonstrate predictable behavior:
| Reaction Type | Reagents/Conditions | Product | Yield Range | Reference |
|---|---|---|---|---|
| Aldehyde → Carboxylic Acid | KMnO₄ (acidic) or CrO₃ | 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | 60–85%* |
*Extrapolated from similar tetrahydroquinoline oxidations in domino reaction studies .
Reduction Reactions
The aldehyde group is selectively reduced to a primary alcohol using hydride donors:
Reductive amination pathways are also feasible when primary amines are present .
Nucleophilic Addition
The electrophilic aldehyde participates in nucleophilic additions, forming secondary alcohols or imines:
Cyclization Reactions
The aldehyde group facilitates intramolecular cyclizations to form fused polycyclic systems:
| Cyclization Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pictet-Spengler | BF₃·OEt₂, CH₂Cl₂ | Pyrano[4,3-b]quinolinone derivatives | 54–71% | |
| Acid-Catalyzed | TfOH (0.1 eq), RT | Tetrahydroindoloquinoline systems | 30–96% |
Notably, triflic acid (TfOH) enables room-temperature cyclizations with broad substrate tolerance .
Substitution Reactions
The aldehyde group can be replaced via nucleophilic displacement under mild conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₂OH·HCl | NaOAc buffer | Oxime derivatives | 82% | |
| R-NH₂ | EtOH, Δ | Schiff base complexes | 65–89% |
Metal-Catalyzed Cross-Couplings
While not directly reported for this compound, structurally similar 2-carbaldehyde quinolines participate in:
| Reaction | Catalyst | Product Class | Yield Range | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₄/CuI | Alkynylquinolines | 44–69% | |
| Suzuki-Miyaura | Pd(OAc)₂/XPhos | Biarylquinolines | 50–78% |
Key Research Findings
-
Domino Reaction Efficiency : Sequential oxidation-reduction-cyclization cascines achieve 71% yield in TiO₂-catalyzed systems .
-
Stereochemical Control : Chiral Ru catalysts enable asymmetric transfer hydrogenation (ATH) with >90% ee in related systems .
-
Biological Precursors : Schiff base derivatives show μM-level activity against kinase targets in pharmacological screens .
This compound’s versatility makes it valuable for synthesizing bioactive molecules and functional materials, though further studies are needed to fully map its reaction landscape.
Scientific Research Applications
Scientific Research Applications of 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde
This compound is a tetrahydroquinoline derivative with a variety of applications in scientific research. Its unique structure, featuring an ethyl group at the nitrogen atom and an aldehyde functional group, gives it potential for diverse biological activities.
Chemical Properties and Reactions
This compound has the molecular formula . Key reactions include oxidation, reduction, and nucleophilic substitution.
- Oxidation: Oxidation using reagents like potassium permanganate or chromium trioxide can produce 1-ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.
- Reduction: The aldehyde group can be reduced using agents like sodium borohydride or lithium aluminum hydride to yield 1-ethyl-1,2,3,4-tetrahydroquinoline-2-methanol.
- Substitution: The aldehyde group can be replaced by other functional groups using appropriate nucleophiles under mild conditions.
These reactions make it a versatile intermediate in synthetic organic chemistry.
Applications in Chemistry
This compound is used as an intermediate in synthesizing complex organic molecules and natural product analogs. It is also employed in developing new synthetic methodologies and reaction mechanisms.
Biological Activities
This compound is investigated for its potential antimicrobial, antiviral, and anticancer properties. Studies have shown that derivatives exhibit antimicrobial activity against various bacterial strains. For example, it inhibits the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
| Pseudomonas aeruginosa | 10 | 100 |
Medicinal Applications
This compound is explored for potential therapeutic applications in treating neurodegenerative and cardiovascular diseases. It is also used in developing novel drug candidates and pharmaceutical formulations. Tetrahydroquinolines have been included as drug candidates for analgesics, anticonvulsants, antidepressants, antipsychotics, antihypertensives, antiarrhythmics, antiallergenics, antimalarials, antitumor, anticancer, antifungal, antichagasic, and antiosteoporotics .
Mechanism of Action
The mechanism of action of 1-ethyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor functions by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Biological Activity
1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde is a heterocyclic organic compound belonging to the tetrahydroquinoline family. Its unique structure, characterized by an ethyl group at the nitrogen atom and an aldehyde functional group, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, anticancer properties, and mechanisms of action.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 189.25 g/mol. The tetrahydroquinoline framework provides aromatic character and electrophilic properties due to the aldehyde group.
Antimicrobial Properties
Research has shown that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, studies indicate that its derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
| Pseudomonas aeruginosa | 10 | 100 |
These findings suggest its potential as a lead compound in developing new antimicrobial agents.
Antiviral Activity
The compound has been investigated for its antiviral properties as well. Preliminary studies indicate that it may inhibit viral replication in cell cultures. The mechanism appears to involve interference with viral entry or replication processes.
Anticancer Properties
This compound has also shown promise in cancer research. It has been evaluated for its cytotoxic effects on various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 35 |
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to active sites of target enzymes, thereby modulating their activity.
- Receptor Modulation : It may also interact with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
Case Studies
Several studies have highlighted the efficacy of this compound in therapeutic applications:
- Study on Antimicrobial Activity : A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains of bacteria .
- Anticancer Research : A clinical trial evaluated the effects of a synthesized analog of this compound on patients with advanced breast cancer. Results indicated a marked reduction in tumor size after treatment .
- Antiviral Studies : In vitro studies showed that the compound could reduce viral load in cells infected with influenza virus by up to 70% .
Q & A
Q. How do structural analogs (e.g., 2-methyl or 2-chloro derivatives) differ in reactivity and bioactivity?
- Electron-withdrawing groups (e.g., Cl) increase electrophilicity at the aldehyde, enhancing nucleophilic addition rates. Methyl groups improve lipophilicity, potentially boosting membrane permeability in drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
